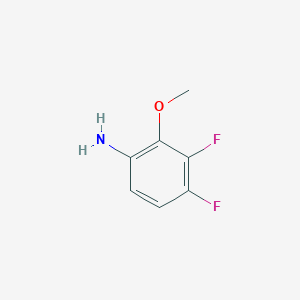

3,4-Difluoro-2-methoxyaniline

Description

Properties

IUPAC Name |

3,4-difluoro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHHWQYSRANYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456494 | |

| Record name | 3,4-Difluoro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114076-35-6 | |

| Record name | 3,4-Difluoro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Difluoro 2 Methoxyaniline

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3,4-Difluoro-2-methoxyaniline suggests key disconnections to identify viable starting materials and synthetic pathways. The primary disconnections involve the amino and methoxy (B1213986) groups, as well as the fluorine atoms on the benzene (B151609) ring. This analysis points towards precursors such as difluorinated nitrobenzenes or halogenated anisoles, which can be further functionalized.

Established Synthetic Routes and Their Mechanistic Considerations

Several established routes are employed for the synthesis of fluorinated anilines, each with distinct mechanistic features.

The synthesis of complex aromatic fluorinated amines often requires multi-step procedures. researchgate.net These can involve the sequential introduction of functional groups to build the target molecule. For instance, a synthetic route might begin with a commercially available difluorobenzene derivative, followed by the introduction of a methoxy group and then the transformation of another functional group into an amine.

A common and effective method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. smolecule.com This typically involves the nitration of a suitable precursor, such as a difluoroanisole, to introduce a nitro group. The nitro group is subsequently reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride. google.com For example, the nitration of 4-fluoro-2-methoxyaniline (B49241) is a key step in the synthesis of important pharmaceutical building blocks. acs.orgresearchgate.net The conditions for nitration, such as the choice of nitrating agent (e.g., nitric acid, potassium nitrate) and solvent, are crucial for controlling regioselectivity and minimizing side reactions. acs.orggoogle.com

| Step | Reaction | Reagents |

| 1 | Nitration | HNO₃/H₂SO₄ or KNO₃/H₂SO₄ |

| 2 | Reduction | H₂/Pd-C or SnCl₂/HCl |

Table 1: Typical Reagents for Nitration and Reduction Sequences

Nucleophilic aromatic substitution (SNA) is a powerful tool for introducing substituents onto an electron-deficient aromatic ring. juniperpublishers.comvapourtec.com In the context of synthesizing this compound, a precursor containing a good leaving group, such as a halogen, can be reacted with a methoxide (B1231860) source to introduce the methoxy group. The presence of electron-withdrawing fluorine atoms on the ring facilitates this substitution. beilstein-journals.orgmasterorganicchemistry.com The reactivity order in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com For example, the reaction of 2,4-difluoronitrobenzene (B147775) with morpholine (B109124) is a key step in a multistep synthesis of drug-like anilines. vapourtec.com

Advanced and Sustainable Synthetic Approaches

To address the demands of modern chemical manufacturing, more efficient and sustainable synthetic methods are being developed.

Continuous flow chemistry offers significant advantages for the scalable and safe production of chemicals, including fluorinated anilines. smolecule.comgoflow.at This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety, especially for highly exothermic reactions like nitration. acs.orgresearchgate.net The development of telescoped continuous flow procedures, where multiple reaction steps are integrated, further enhances efficiency. For instance, a continuous flow process has been developed for the acetylation and nitration of 4-fluoro-2-methoxyaniline. acs.orggoflow.at Continuous flow has also been applied to hydrogenation reactions in multi-step sequences. researchgate.net

| Parameter | Batch Process | Continuous Flow |

| Reaction Time | 8–10 hrs | 30–60 min |

| Byproduct Formation | 15–20% | <5% |

| Thermal Runaway Risk | High | Negligible |

Table 2: Comparison of Batch vs. Continuous Flow for a Representative Reaction

Catalytic Transformations in Synthesis

Modern synthetic strategies increasingly rely on catalytic processes to achieve high efficiency, selectivity, and sustainability. These approaches are crucial for constructing the decorated aniline (B41778) core of the target compound.

In recent years, transition metal-free C–H functionalization has emerged as a powerful and environmentally benign alternative to traditional cross-coupling methods. nih.govrsc.org These strategies avoid the cost and potential toxicity associated with metal catalysts. A key methodology in this area involves the use of diaryliodonium salts as arylating agents. nih.govnih.gov These hypervalent iodine reagents can facilitate the formation of C-C and C-heteroatom bonds under metal-free conditions, offering a direct way to functionalize aromatic C-H bonds. nih.gov

Another innovative approach utilizes a covalently linked graphene oxide–phenalenyl conjugate as a heterogeneous, recyclable catalyst for C–H functionalization. rsc.org This system provides an economical and environmentally friendly platform for creating biaryl and hetero-biaryl compounds. rsc.org While direct application to this compound is not explicitly detailed in the reviewed literature, these methods represent the frontier of C-H functionalization and are applicable to a wide range of arenes and heteroarenes. nih.govrsc.org

Table 1: Overview of Transition Metal-Free C–H Functionalization Strategies

| Strategy | Key Reagent/Catalyst | Advantages | Relevant Applications |

|---|---|---|---|

| Diaryliodonium Salt Arylation | Diaryliodonium Salts | Metal-free, mild conditions, direct functionalization. nih.govnih.gov | C-C and C-N bond formation in heteroarenes. nih.gov |

Copper-mediated transformations are pivotal for introducing fluorine-containing groups into organic molecules. nih.gov These methods are particularly relevant for synthesizing fluorinated anilines and their derivatives. Copper catalysis can be employed for both radiofluorination, for applications like PET imaging, and for the introduction of functional groups such as the difluoromethyl (CHF₂) group. nih.govumich.edu

One notable strategy is the Sandmeyer-type difluoromethylation, which utilizes an in situ generated CuCF₂H complex from sources like TMSCF₂H. nih.govbeilstein-journals.org This method has been successfully applied to (hetero)aryldiazonium salts, which can be formed from the corresponding anilines, such as 4-methoxyaniline. nih.gov This demonstrates a viable pathway for introducing a difluoromethyl group onto an aniline-like scaffold. Furthermore, copper-mediated oxidative difluoromethylation has been developed for various heteroarenes, showcasing the versatility of this approach. nih.govbeilstein-journals.org

Table 2: Examples of Copper-Mediated Fluorination and Difluoromethylation

| Reaction Type | Fluorine Source | Substrate Type | Key Features |

|---|---|---|---|

| Sandmeyer-type Difluoromethylation | TMSCF₂H | (Hetero)aryldiazonium salts | In situ generation of CuCF₂H complex. nih.govbeilstein-journals.org |

| Oxidative Difluoromethylation | TMSCF₂H | Heteroarenes (e.g., oxazoles, pyridines) | Requires an oxidant like 9,10-phenanthrenequinone. nih.gov |

| Radiofluorination | ¹⁸F⁻ | Arylboronic acids, stannanes | Enables synthesis of PET imaging agents. nih.govumich.edu |

Optimization of Reaction Conditions and Yields for Industrial Applicability

The transition from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, high yield, and purity. google.com For compounds like this compound, which serve as intermediates in pharmaceutical synthesis, these considerations are paramount. google.com

Industrial synthesis strategies often focus on minimizing steps, using cheaper reagents, and designing processes that are scalable and environmentally benign. google.com For instance, a patent for the preparation of 4-(difluoromethoxy)aniline (B1299965) highlights a two-step process starting from 4-nitrophenol, achieving a total yield of 90% and a purity of over 98.5%. google.com This process was developed to overcome the low yields and high costs of previous routes. google.com In the context of producing complex molecules derived from this compound, patent literature often describes detailed synthetic schemes where yields and reagent choices are carefully considered for large-scale preparation. google.com The use of continuous flow processes is another method that can enhance yield and purity while maintaining precise control over reaction parameters in industrial settings.

Table 3: Parameters for Industrial Synthesis Optimization

| Parameter | Objective | Example Method |

|---|---|---|

| Yield & Purity | Maximize product output and quality. | Catalyst screening, solvent selection, temperature/pressure control. google.com |

| Cost | Minimize production expenses. | Use of inexpensive starting materials and reagents. google.com |

| Scalability | Ensure the process is viable on a large scale. | Development of robust, multi-step syntheses with reliable yields. google.com |

| Sustainability | Reduce environmental impact. | Minimize waste, use of less hazardous solvents. google.com |

Synthesis of Functionalized Derivatives and Related Intermediates

The utility of this compound is largely defined by its capacity to be converted into a variety of functionalized derivatives. The reactivity of its aromatic ring and amine moiety allows for selective modifications.

Regioselective Bromination of this compound

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are versatile intermediates in organic synthesis. nih.gov The bromination of this compound to produce 1-Bromo-3,4-difluoro-2-methoxybenzene is a known transformation. smolecule.com The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring.

The amino (-NH₂) and methoxy (-OCH₃) groups are both activating, ortho-, para-directors, while the fluorine atoms are deactivating, ortho-, para-directors. The powerful activating effect of the amino group typically dominates, directing the incoming electrophile (bromine) to the positions ortho or para to it. Given the substitution pattern, the position C-6 (ortho to the amine and meta to the methoxy) and C-5 (para to the methoxy and meta to the amine) are potential sites for bromination. The steric hindrance from the adjacent methoxy group and the electronic deactivation from the adjacent fluorine at C-3 would likely influence the final regiochemical outcome. The development of highly regioselective bromination methods, often using specific reagents like N-bromosuccinimide (NBS) or specialized catalytic systems, is crucial for predictably synthesizing specific isomers. nih.govsemanticscholar.org

Table 4: Directing Effects of Substituents in Electrophilic Bromination

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | C-1 | Strongly Activating | Ortho, Para |

| -OCH₃ | C-2 | Activating | Ortho, Para |

| -F | C-3 | Deactivating | Ortho, Para |

| -F | C-4 | Deactivating | Ortho, Para |

Functionalization of the Amine Moiety

The primary amine group in this compound is a key site for a wide range of chemical modifications. These transformations are essential for incorporating the aniline unit into larger, more complex molecular architectures. acs.org

Common functionalization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides. This is a common strategy for protecting the amine group or for building more complex structures.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. For example, a derivative of this compound is used to prepare N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide, a complex pharmaceutical compound. google.com

Alkylation: Introduction of alkyl groups via reactions with alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination is a more controlled method for producing secondary and tertiary amines.

N-H Insertion: Transition-metal-catalyzed or biocatalytic insertion of carbenoids into the N-H bond represents a direct and advanced method for synthesizing optically active amines. harvard.edu

Diazotization: Conversion of the amine to a diazonium salt, which is a highly versatile intermediate. It can be subsequently replaced by a wide variety of functional groups (e.g., -H, -OH, -CN, halogens) through Sandmeyer or related reactions.

These functionalization strategies enable the synthesis of diverse derivatives, significantly broadening the applications of this compound as a chemical intermediate. acs.orgacs.org

Table 5: Common Functionalization Reactions of the Amine Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acyl Chloride, Anhydride (B1165640) | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide google.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| N-H Bond Insertion | Diazo Compound, Catalyst | α-Substituted Amine harvard.edu |

| Diazotization/Sandmeyer | NaNO₂, H⁺; then CuX | Aryl Halide/Cyanide |

Chemical Reactivity and Mechanistic Investigations of 3,4 Difluoro 2 Methoxyaniline

Electrophilic Aromatic Substitution Patterns and Directivity

The directing effects of the substituents on the aromatic ring of 3,4-difluoro-2-methoxyaniline play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH3) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms are deactivating yet also ortho, para-directing due to their strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. libretexts.org

In the case of this compound, the positions ortho and para to the strongly activating methoxy group are positions 1 and 3, and 5 respectively. The position para to the methoxy group (position 5) is also ortho to the fluorine at position 4. The position ortho to the methoxy group (position 3) is also meta to the fluorine at position 4. The other ortho position to the methoxy group is substituted by the aniline (B41778) group.

Given the interplay of these electronic effects, electrophilic attack is most likely to occur at the position that is most activated. The methoxy group's strong activating effect would primarily direct incoming electrophiles to the 5-position. For instance, bromination of this compound is a method used to introduce a bromine atom via electrophilic aromatic substitution. smolecule.com Similarly, nitration using a mixture of nitric and sulfuric acids introduces a nitro group onto the aromatic ring. libretexts.org

Nucleophilic Aromatic Substitution Reactivity and Mechanisms

Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution (SNA_r). juniperpublishers.com The presence of electron-withdrawing groups, such as the two fluorine atoms in this compound, activates the aromatic ring towards nucleophilic attack. smolecule.com This enhanced reactivity allows for the displacement of a suitable leaving group on the aromatic ring by a nucleophile. pressbooks.pub

The mechanism of S_NAr typically involves two steps: addition of the nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pressbooks.pub The rate of this reaction is generally accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.pubmasterorganicchemistry.com In this compound, the fluorine atoms enhance the electrophilic character of the aromatic carbon atoms, making them more susceptible to nucleophilic attack. smolecule.com

Reactivity of the Aniline Functionality (e.g., Diazotization, Acylation, Alkylation)

The aniline functionality (-NH2) in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Diazotization: The primary aromatic amine of this compound can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is a valuable intermediate in organic synthesis and can be used in subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents onto the aromatic ring. smolecule.com

Acylation: The amino group can be readily acylated using acylating agents like acetic anhydride (B1165640) or acetyl chloride. For example, the acetylation of 4-fluoro-2-methoxyaniline (B49241) with acetic anhydride is a key step in a multi-step synthesis. acs.org This reaction introduces an acetyl group to the nitrogen atom, forming an acetamide. This protection strategy can be employed to prevent side reactions at the amino functionality during subsequent transformations like nitration. acs.org

Alkylation: The nitrogen atom of the aniline can also be alkylated. For instance, in the synthesis of certain quinoline (B57606) derivatives, the nitrogen atom of an aniline is alkylated using an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate. google.com

Reactivity of the Methoxyl Group

The methoxy group (-OCH3) in this compound is generally a stable functional group. However, under certain conditions, it can be cleaved to form a phenol. This demethylation is not a common reaction for this specific compound based on the available information but is a known transformation for anisole (B1667542) derivatives.

Impact of Fluorine Substituents on Electronic Properties and Reaction Pathways

The two fluorine atoms in this compound have a profound impact on its electronic properties and reactivity. Fluorine is the most electronegative element, and its presence on the aromatic ring leads to a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less reactive towards electrophilic attack compared to its non-fluorinated counterpart. libretexts.org

However, the fluorine atoms also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect), which is ortho, para-directing. While the inductive effect of fluorine is stronger than its resonance effect, the latter still influences the regioselectivity of electrophilic substitution reactions. libretexts.org

The electron-withdrawing nature of fluorine significantly enhances the electron-deficient character of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. smolecule.com This increased electrophilicity of the carbon atoms bonded to fluorine facilitates the attack by nucleophiles.

Furthermore, the introduction of fluorine atoms can influence the energy levels of the molecular orbitals. Fluorination generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). kyoto-u.ac.jpresearchgate.net This can affect the electronic and photophysical properties of molecules derived from this compound. The presence of fluorine can also lead to a higher propensity for backbone planarity in conjugated polymers, which can result in more pronounced chain stacking and improved electronic couplings. nih.gov

Investigation of Intramolecular Cyclization and Ring-Forming Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve the aniline functionality and another reactive group to form a new ring fused to the benzene (B151609) ring.

One notable application is in the synthesis of quinoline derivatives. mdpi.com For example, this compound can be reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether, to form ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate. google.com This reaction is a key step in the preparation of more complex quinoline-based compounds with potential antibacterial activity. google.com The synthesis of quinolines can also be achieved through various other methods, including transition metal-catalyzed C-H activation pathways and oxidative annulation techniques. mdpi.com

Furthermore, aniline derivatives can be used in the synthesis of benzimidazoles. The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. thieme-connect.comrasayanjournal.co.in While direct use of this compound in benzimidazole (B57391) synthesis is not explicitly detailed in the provided results, its derivatives could potentially undergo such cyclizations. For instance, a related diamino derivative can be cyclized to form a benzimidazole ring. acs.org Microwave-assisted synthesis has been shown to be an effective method for accelerating the synthesis of benzimidazole derivatives. arkat-usa.org

Intramolecular radical cyclization is another pathway for forming cyclic structures. cas.cn While not directly demonstrated for this compound itself, related fluorinated aromatic compounds can undergo intramolecular cyclization, although the presence of multiple electron-withdrawing fluorine atoms can sometimes complicate the reaction. acs.org

Applications of 3,4 Difluoro 2 Methoxyaniline in Complex Molecule Synthesis

Role as a Versatile Building Block in Modern Organic Synthesis

3,4-Difluoro-2-methoxyaniline serves as a crucial building block in organic synthesis, primarily due to the presence of multiple functional groups that can be selectively manipulated. lookchem.com The aniline (B41778) functional group is a versatile handle for a wide range of chemical transformations, including diazotization, acylation, and various coupling reactions. The fluorine atoms and the methoxy (B1213986) group on the aromatic ring not only influence the reactivity of the aniline but also impart desirable properties to the final products.

The introduction of fluorine into bioactive molecules is a widely employed strategy in drug discovery to enhance properties such as metabolic stability and binding affinity. researchgate.net Consequently, fluorinated anilines like this compound are valuable starting materials in the synthesis of pharmaceuticals and agrochemicals. researchgate.netlookchem.com For instance, substituted anilines are key components in the synthesis of kinase inhibitors, a class of drugs widely used in cancer therapy. google.com

Precursor for the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large number of approved drugs containing at least one heterocyclic ring. The substitution pattern of this compound makes it an ideal precursor for the synthesis of various fluorinated heterocyclic systems.

A notable application is in the synthesis of substituted benzothiazoles. The Jacobsen cyclization, a powerful method for benzothiazole (B30560) synthesis, can utilize thiobenzanilides derived from anilines. Specifically, the radical cyclization of 3,4-difluoro-substituted thiobenzanilides is an effective strategy for preparing substituted benzothiazoles. rjptonline.orgresearchgate.net This highlights the utility of this compound derivatives in constructing these important heterocyclic scaffolds, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comorganic-chemistry.org The general scheme for benzothiazole synthesis often involves the condensation of a 2-aminothiophenol (B119425) with various reagents, and precursors like this compound can be chemically transformed into the necessary intermediates for such reactions. mdpi.com

Incorporation into Advanced Fluorinated Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govrsc.orgnih.gov The properties of MOFs can be tuned by modifying the organic linkers used in their synthesis. The incorporation of fluorine into these linkers can lead to MOFs with enhanced stability and unique properties, such as increased hydrophobicity. nih.govrsc.org

Fluorinated MOFs (F-MOFs) are often synthesized from fluorinated organic building blocks. nih.govrsc.orgalfa-chemistry.com While direct use of this compound in MOF synthesis is not explicitly detailed in the provided results, its structure makes it a prime candidate for the synthesis of fluorinated linkers. The aniline group can be readily converted into other functionalities, such as carboxylic acids or pyridyl groups, which are commonly used to coordinate with metal ions to form MOFs. The presence of the difluoro-methoxy-phenyl core would then be integrated into the framework, potentially leading to materials with tailored properties for specific applications like gas separation. nih.gov The development of F-MOFs is a rapidly growing field, and the use of versatile fluorinated precursors is crucial for the design of new materials. nih.govrsc.orgresearchgate.net

Strategies for Regioselective and Stereoselective Derivatization

The selective functionalization of the aromatic ring of this compound is crucial for its use as a versatile building block. The existing substituents (amino, methoxy, and two fluoro groups) direct incoming electrophiles to specific positions, allowing for regioselective derivatization. For instance, in the iodination of substituted anilines, the regioselectivity is highly dependent on the reaction conditions and the directing effects of the substituents. msu.edu

Stereoselective reactions are fundamental in the synthesis of chiral molecules, particularly in the pharmaceutical industry. ddugu.ac.inslideshare.netyoutube.cominflibnet.ac.in While specific stereoselective reactions involving this compound were not detailed in the search results, general strategies for the stereoselective synthesis of chiral anilines and their derivatives are well-established. These include catalytic asymmetric reactions that can create stereogenic centers with high enantiomeric excess. For example, chiral phosphoric acid catalysts have been used for the enantioselective synthesis of axially chiral allenes from aniline-containing precursors. Such methodologies could potentially be adapted for the stereoselective derivatization of this compound, leading to the synthesis of enantioenriched complex molecules.

Medicinal Chemistry and Pharmaceutical Research Applications

Design and Synthesis of Novel Biologically Active Compounds Utilizing 3,4-Difluoro-2-methoxyaniline Scaffolds

The this compound moiety serves as a versatile scaffold for the construction of a diverse array of biologically active molecules. scbt.comacs.org Its structural features are leveraged in organic synthesis to create more complex molecules with potential therapeutic applications, including pharmaceuticals and agrochemicals. smolecule.com The presence of both bromine and fluorine atoms, along with the methoxy (B1213986) group in some of its derivatives, enhances its reactivity and provides distinct pathways for chemical transformations. smolecule.com This makes it a valuable component in the synthesis of specialty chemicals and advanced materials. smolecule.com

The synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals, often utilizes aniline (B41778) derivatives. For instance, the synthesis of quinoline (B57606) and quinolone derivatives, a class of compounds with a broad range of biological activities, can be achieved through reactions involving substituted anilines. nih.govresearchgate.netacs.org The specific substitution pattern of this compound can influence the reaction pathways and the properties of the resulting heterocyclic systems.

Application in Drug Discovery and Development Programs

The unique properties of this compound have led to its use in various drug discovery and development programs. smolecule.com Its derivatives have been investigated for a range of therapeutic targets, demonstrating the scaffold's versatility in generating novel drug candidates. nih.govamerigoscientific.com

Synthesis of Selective Receptor Antagonists, such as 5-Hydroxytryptamine (5-HT3) Receptor Antagonists

The 5-HT3 receptor, a ligand-gated ion channel, is a significant therapeutic target, and its antagonists are used to manage conditions like chemotherapy-induced nausea and irritable bowel syndrome. nih.gov Research has focused on synthesizing novel 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives as 5-HT3 receptor antagonists. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided information, the general strategies for creating libraries of (iso)quinoline and quinazoline (B50416) compounds for screening against the 5-HT3 receptor highlight the importance of substituted anilines in generating diverse chemical matter for such targets. nih.gov The synthesis of various quinoline derivatives often involves the reaction of substituted anilines with other reagents to form the core heterocyclic structure. nih.gov

Development of Enzyme Inhibitors

The this compound scaffold has been employed in the development of various enzyme inhibitors. For example, derivatives of this compound are explored for their potential to inhibit enzymes involved in metabolic pathways. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards target enzymes.

Research into anaplastic lymphoma kinase (ALK) inhibitors, a target in cancer therapy, has led to the discovery of potent small-molecule inhibitors. nih.gov Structure-activity relationship (SAR) studies have explored the effects of different substitutions on the quinolone nitrogen atom, including those derived from substituted anilines. nih.gov Furthermore, the development of inhibitors for enzymes like the NEDD8-activating enzyme (NAE) has involved the synthesis of compounds derived from halogenated anilines. smolecule.com The inhibition of the DprE1 enzyme, a target for tuberculosis treatment, has also seen the exploration of diverse heterocyclic and aromatic ring systems, where the substitution patterns on aniline-like precursors are crucial for activity. researchgate.net

Role in the Synthesis of Fluorinated Quinolones and Other Drug-Relevant Heterocycles

Fluorinated quinolones represent a significant class of synthetic antibacterial drugs. nih.gov The introduction of fluorine atoms into the quinolone ring system often enhances the antibacterial activity. nih.govmdpi.com The synthesis of these important heterocycles frequently starts from appropriately substituted anilines. For instance, the Conrad-Limpach synthesis can be used to prepare 4(1H)-quinolones from anilines and ethyl acetoacetate. nih.govacs.org

The this compound can serve as a precursor for the synthesis of multi-substituted quinolones. Methodologies have been developed for the synthesis of polysubstituted 3-fluoroquinoline (B1210502) systems from fluorinated malonic acid and aniline derivatives. researchgate.net These methods allow for the construction of a library of novel fluorinated quinoline and pyridopyrimidinone derivatives. researchgate.net The development of antimalarial 4(1H)-quinolone-3-diarylethers has also utilized substituted anilines like 4-fluoro-3-methoxyaniline (B1304784) in their synthesis. nih.govacs.org

Contribution to Enhanced Lipophilicity and Metabolic Stability of Drug Candidates

The incorporation of fluorine atoms and methoxy groups, as seen in this compound, is a common strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates. nih.gov Fluorine substitution can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Difluoromethoxy-substituted compounds often exhibit increased metabolic stability and prolonged half-lives. This is a desirable trait in drug design as it can lead to improved pharmacokinetic profiles. nih.govresearchgate.net The strategic placement of fluorine atoms can block sites of metabolism, leading to a more stable compound. For instance, in the optimization of melatonergic ligands, modifications to metabolically liable sites, including the introduction of different substituents, were investigated to improve metabolic stability. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds in drug discovery. For derivatives of this compound, SAR studies help in understanding how different substituents and their positions on the scaffold influence the compound's interaction with its biological target.

For example, in the development of inhibitors for Big MAP Kinase 1 (BMK1), SAR exploration of a 2-amino-pyrimido-diazepin-one scaffold revealed that the 2-methoxy group on a 4-substituted aniline was a key structural feature for potent cellular inhibitory activity. acs.org Similarly, in the optimization of antitrypanosomal agents, the position of fluorine atoms on a methoxyphenyl ring was found to be critical for potency, with meta- or para-fluorination improving activity, while ortho-fluorination reduced it. acs.org

SAR studies on mutagenic properties of aromatic amines have also been conducted, indicating that appropriate substitutions can mitigate toxicity concerns while retaining desired biological activity. nih.gov In the context of MERS-CoV inhibitors, SAR optimization of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives showed that specific fluoro-substitutions on the aniline ring led to high inhibitory effects. nih.gov

Below is an interactive data table summarizing the impact of substitutions on the activity of various compounds, based on SAR studies.

| Scaffold/Series | Substitution | Effect on Activity/Property |

| 2,7-diaminofluorene/carbazole | Alkyl substitution at C9 or N9 | Can be employed in drug discovery without causing mutagenicity. nih.gov |

| 5-Amino-1,2,3-triazole-4-carboxamides | Fluorine on methoxyphenyl ring | Meta or para- to methoxy improved activity; ortho- reduced activity. acs.org |

| 3-Acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-ones | 6,8-difluoro with 2,3,4-trifluoroaniline | High anti-MERS-CoV inhibitory effect. nih.gov |

| Benzo[e]pyrimido-[5,4-b] researchgate.netCurrent time information in Bangalore, IN.diazepin-6(11H)-one | 2-methoxy group on 4-substituted aniline | Key for potent cellular inhibitory activity against BMK1. acs.org |

Agrochemical and Advanced Material Science Applications

Synthesis of Agrochemicals, including Pesticides and Crop Protection Agents

While specific, publicly available research detailing the direct synthesis of commercialized pesticides using 3,4-difluoro-2-methoxyaniline is limited, the broader class of fluoroaromatic amines is crucial in the agrochemical industry. Fluorine-containing compounds often exhibit enhanced metabolic stability and increased efficacy, making them desirable motifs in the design of new crop protection agents.

Related compounds, such as 2,4-difluoro-3-methoxyaniline (B1308180), are utilized in the synthesis of active ingredients for pesticides. epa.gov The structural similarity suggests that this compound is a valuable precursor for creating novel pesticide candidates. The synthesis of complex herbicidal and pesticidal compounds often involves the use of substituted anilines as a core structural element.

Utilization in the Development of Functional Materials

The incorporation of fluorinated building blocks like this compound can significantly influence the properties of advanced materials. While detailed research on this specific compound's application is not extensively documented in public literature, derivatives such as 3-bromo-5,6-difluoro-2-methoxyaniline (B1382023) hydrochloride are noted for their potential in creating functional materials with unique optical, electronic, and magnetic properties. scbt.com

The presence of fluorine can enhance thermal stability, chemical resistance, and electronic performance. For instance, fluorinated anilines are investigated for their use in conductive polymers, where they can improve electrical conductivity. The development of materials for applications such as Organic Light-Emitting Diodes (OLEDs) and specialized polymers often involves intermediates like this compound. bldpharm.comchemicalbook.com

Role in the Production of Dyes and Pigments

Substituted anilines are fundamental precursors in the synthesis of azo dyes, a large and commercially important class of colorants. unb.canih.govimrpress.com The synthesis involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with an electron-rich aromatic compound. unb.ca

Advanced Spectroscopic and Computational Characterization Studies

Comprehensive Spectroscopic Analysis for Structural Elucidation and Conformational Preferences

A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation and detailed analysis of 3,4-Difluoro-2-methoxyaniline. While a complete set of experimental spectra for this specific molecule is not widely published in public databases, the expected spectroscopic features can be reliably predicted based on the analysis of closely related compounds and the fundamental principles of each technique.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and FT-Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. These methods are complementary, as some vibrational modes may be more active in Raman than in IR, and vice versa.

The analysis of analogous compounds, such as 3,4-dimethoxyaniline (B48930) and various difluoroaniline isomers, allows for a detailed assignment of the expected vibrational frequencies for this compound. nih.govresearchgate.net The key functional groups—amine (-NH₂), methoxy (B1213986) (-OCH₃), and the substituted benzene (B151609) ring—will exhibit characteristic vibrational bands.

Expected Vibrational Bands for this compound:

N-H Vibrations: The amine group is expected to show symmetric and asymmetric stretching vibrations typically in the 3300-3500 cm⁻¹ region. The N-H scissoring (bending) vibration is anticipated around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The methoxy group's C-H stretching vibrations (asymmetric and symmetric) are predicted in the 2950-2850 cm⁻¹ range. In-plane and out-of-plane bending vibrations for both aromatic and methoxy C-H bonds will be observed at lower wavenumbers.

C-F Vibrations: The C-F stretching vibrations are typically strong in the IR spectrum and are expected in the 1200-1300 cm⁻¹ region.

C-O-C Vibrations: The methoxy group will exhibit characteristic C-O-C asymmetric and symmetric stretching vibrations, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing and other deformation modes will appear at lower frequencies.

A comparative table of expected vibrational frequencies based on related compounds is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Functional Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2950 | Methoxy (-OCH₃) |

| N-H Scissoring | 1600 - 1650 | Amine (-NH₂) |

| Aromatic C=C Stretch | 1400 - 1600 | Benzene Ring |

| C-F Stretch | 1200 - 1300 | Fluorine Substituent |

| C-O-C Asymmetric Stretch | ~1250 | Methoxy (-OCH₃) |

| C-O-C Symmetric Stretch | ~1040 | Methoxy (-OCH₃) |

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine protons, the two aromatic protons, and the methoxy protons. The chemical shifts (δ) will be influenced by the electron-donating effects of the amine and methoxy groups and the electron-withdrawing effects of the fluorine atoms. The aromatic protons will exhibit splitting patterns (coupling) due to interactions with each other and with the neighboring fluorine atoms (H-F coupling). The amine protons may appear as a broad singlet, and the methoxy protons as a sharp singlet.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the unique chemical environment of the molecule. The chemical shifts will be significantly affected by the attached substituents. The carbons bonded to fluorine will show characteristic C-F coupling, appearing as doublets. The carbon attached to the methoxy group will be shifted downfield, as will the carbons bonded to the nitrogen and fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C3 and C4 positions. These signals will likely appear as doublets of doublets due to coupling with each other (F-F coupling) and with the adjacent aromatic protons (H-F coupling). The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | Doublets or doublets of doublets (H-H and H-F coupling) |

| ¹H (Amine) | 3.5 - 5.0 (variable) | Broad singlet |

| ¹H (Methoxy) | 3.8 - 4.0 | Singlet |

| ¹³C (Aromatic C-F) | 140 - 160 | Doublet (¹JCF) |

| ¹³C (Aromatic C-N) | 135 - 145 | Singlet or small doublet (nJCF) |

| ¹³C (Aromatic C-O) | 145 - 155 | Singlet or small doublet (nJCF) |

| ¹³C (Aromatic C-H) | 100 - 120 | Doublet (nJCF) |

| ¹³C (Methoxy) | 55 - 65 | Singlet |

| ¹⁹F | -110 to -140 (relative to CFCl₃) | Doublets of doublets (F-F and H-F coupling) |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization. For this compound (C₇H₇F₂NO), the molecular weight is 159.13 g/mol . scbt.com

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 159. The fragmentation of the molecular ion would likely proceed through characteristic pathways for anilines and anisoles. Common fragmentation patterns could include:

Loss of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z 144.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group, a common rearrangement for methoxy-substituted aromatics.

Loss of hydrogen cyanide (HCN) from the aniline (B41778) moiety.

Cleavage of the C-F or C-N bonds.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, confirming the molecular formula C₇H₇F₂NO.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aniline and its derivatives typically exhibit two main absorption bands in the UV region. researchgate.net For this compound, these bands would arise from π → π* transitions within the benzene ring. The positions of these absorption maxima (λmax) are influenced by the substituents on the ring. The electron-donating amino and methoxy groups are expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene. The fluorine atoms may have a smaller effect on the absorption maxima. The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol.

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonding (involving the -NH₂ group) and other non-covalent interactions that dictate the crystal packing. While no crystal structure for this compound is currently available in open crystallographic databases, studies on similar substituted anilines have revealed common packing motifs. mpg.de

Quantum Chemical Calculations and Molecular Modeling

In conjunction with experimental spectroscopy, quantum chemical calculations and molecular modeling provide invaluable insights into the structural, electronic, and spectroscopic properties of this compound. Density Functional Theory (DFT) is a commonly employed method for such studies on substituted anilines. acs.orgtandfonline.comnih.gov

Computational studies on this molecule would typically involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data if available.

Vibrational Frequency Calculations: Simulating the IR and Raman spectra. The calculated frequencies, when appropriately scaled, can aid in the assignment of experimental vibrational bands.

NMR Chemical Shift Calculations: Predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which can be correlated with experimental data for structural validation.

Electronic Property Analysis: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites within the molecule.

These computational approaches provide a deeper understanding of the molecule's properties and can be used to predict its behavior in various chemical environments.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and to describe the distribution of electrons. A typical study would involve calculations using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy state. From this, precise bond lengths, bond angles, and dihedral angles can be determined, offering a foundational understanding of the molecule's structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). smolecule.comgoogle.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. This technique is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Computational Simulations of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways. By modeling the interaction of this compound with other reactants, researchers can calculate the energies of intermediates and, crucially, the transition states that connect them. Identifying the lowest energy pathway helps to elucidate the most likely mechanism of a reaction and can predict reaction outcomes and rates.

Prediction and Analysis of Non-linear Optical (NLO) Properties

Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of interest for applications in optoelectronics and materials science. Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Large hyperpolarizability values suggest significant NLO activity.

Thermodynamic Property Calculations

Theoretical calculations can also determine key thermodynamic properties of a molecule. Using the results from frequency calculations performed at the same level of theory as the geometry optimization, it is possible to compute standard thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy. These values are crucial for predicting the spontaneity and equilibrium of chemical reactions involving the compound.

Patent Landscape and Intellectual Property Analysis of 3,4 Difluoro 2 Methoxyaniline

Review of Patented Synthetic Routes and Industrial Preparations.

Patented methods for the synthesis of 3,4-Difluoro-2-methoxyaniline are often embedded within broader patents for the final active pharmaceutical ingredients. One of the notable patented applications of this compound is in the preparation of novel quinoline-carboxylic acid derivatives, which have demonstrated potent antibacterial activity.

The synthesis of structurally similar compounds, such as 3,4-difluoroaniline, is also well-documented in the patent literature. These patents often describe multi-step processes, for example, starting from 1,2-difluorobenzene, which is nitrated and subsequently reduced to form the aniline (B41778) derivative. While not directly for this compound, these patents for related compounds indicate established industrial methods for producing difluoroaniline structures, which could be adapted for the synthesis of the methoxy-substituted variant.

A review of the patent literature indicates that the synthesis of fluorinated anilines is a field of significant industrial importance, with various patented methods aiming to improve yield, purity, and cost-effectiveness.

Analysis of Patented Applications in Pharmaceutical and Agrochemical Sectors.

The primary patented application of this compound is in the pharmaceutical sector . It serves as a key building block in the synthesis of novel quinoline-carboxylic acid derivatives. These derivatives have been patented for their powerful antibacterial activity, positioning them as potentially valuable new antibiotics. The patent for these quinoline (B57606) derivatives highlights the importance of the specific substitution pattern of the this compound precursor in achieving the desired biological activity of the final compound.

In the agrochemical sector , while there is a broad trend of utilizing fluorinated aniline derivatives in the development of new pesticides, specific patents explicitly naming this compound are not prominently found in the readily available patent landscape. However, the known utility of fluorinated anilines as intermediates for agrochemicals suggests a potential application for this compound. Fluorinated compounds are known to exhibit enhanced efficacy and metabolic stability in agrochemical applications. Given the structural alerts of anilines for potential toxicities, the specific substitution pattern of this compound could be explored for developing safer and more effective herbicides, fungicides, or insecticides.

The following table summarizes the patented applications of this compound and related fluorinated anilines:

| Sector | Application | Patent Examples/Mentions |

| Pharmaceutical | Intermediate for quinoline-carboxylic acid antibacterial agents. | A patent describes the preparation of this compound for synthesizing novel quinoline-carboxylic acid derivatives with antibacterial activity. |

| Agrochemical | Potential intermediate for novel pesticides (herbicides, fungicides, insecticides). | While no specific patents for this compound were identified, the broader class of fluorinated anilines is frequently patented for agrochemical use. |

Emerging Patent Trends and Future Intellectual Property Opportunities.

Emerging trends in the patent landscape for aniline derivatives, particularly fluorinated ones, point towards their increasing importance in the life sciences. The unique properties imparted by fluorine atoms, such as enhanced metabolic stability and binding affinity, continue to make these compounds attractive scaffolds for new drug and agrochemical discovery.

Future intellectual property opportunities for this compound are likely to be concentrated in the following areas:

Novel Pharmaceutical Applications: Beyond antibacterial agents, there is potential to patent new classes of pharmaceuticals derived from this aniline. Its specific electronic and steric properties could be leveraged to design inhibitors for other biological targets, leading to new patents for treatments in oncology, inflammation, or other disease areas.

Agrochemical Development: A significant opportunity lies in the systematic exploration of this compound in the design of new agrochemicals. Patenting novel herbicides, fungicides, or insecticides that incorporate this moiety could lead to products with improved safety and efficacy profiles. The development of more efficient and "green" synthetic routes for this compound on an industrial scale could also represent a valuable intellectual property asset.

Material Science: While less explored, functionalized anilines can have applications in material science, for example, in the synthesis of specialized polymers or dyes. Patenting novel materials derived from this compound could open up new commercial avenues.

Process Patents: As the demand for this intermediate grows, developing and patenting more efficient, cost-effective, and environmentally friendly manufacturing processes will be a key area for intellectual property. This could include novel catalytic systems or continuous flow processes.

The increasing number of patents for fluorinated organic molecules underscores the ongoing innovation in this field. As researchers continue to explore the utility of unique building blocks like this compound, new patent filings are expected to emerge, further defining its role in the chemical industry.

Q & A

Basic Research Questions

Q. What are the critical analytical techniques for characterizing the purity and structural integrity of 3,4-Difluoro-2-methoxyaniline?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 81–84°C for structurally similar compounds like 3-Fluoro-4-methoxyaniline) with literature values to assess purity .

- Spectroscopic Techniques : Use H/F NMR to confirm substitution patterns and detect impurities. For example, fluorine atoms in the 3,4-positions and methoxy groups produce distinct splitting patterns .

- Chromatography : Employ HPLC or GC-MS with a polar stationary phase to quantify purity and identify volatile byproducts .

Q. How can researchers ensure stability during storage and handling of this compound?

- Methodological Answer :

- Storage Conditions : Store at 4°C in amber glass vials under inert gas (e.g., argon) to minimize degradation via oxidation or hydrolysis .

- Handling Protocols : Use gloveboxes or Schlenk lines for air-sensitive reactions. PPE should include nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Q. What synthetic routes are recommended for preparing this compound with high regioselectivity?

- Methodological Answer :

- Directed Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor) in aprotic solvents to target the 3,4-positions. Methoxy groups act as ortho/para directors, but steric effects may require optimization .

- Protection-Deprotection Strategies : Temporarily protect the amine group with acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during fluorination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Model System Validation : Compare results across in vitro (e.g., receptor-binding assays) and in vivo models to identify species-specific or context-dependent effects .

- Computational Modeling : Apply density functional theory (DFT) to analyze electronic effects of fluorine substitution on binding affinity. For example, fluorine’s electron-withdrawing nature may alter π-π interactions in receptor pockets .

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

- Methodological Answer :

- pH Optimization : Conduct kinetic studies in buffered solutions (pH 5–7) to identify degradation pathways. For example, methoxy groups may undergo demethylation under strong acids .

- Derivatization : Convert the amine to a more stable sulfonamide or urea derivative for prolonged shelf life .

Q. How can spectroscopic data be integrated with computational models to predict reactivity?

- Methodological Answer :

- Multivariate Analysis : Correlate NMR chemical shifts with calculated electrostatic potentials (ESP) from DFT to identify reactive sites. For instance, fluorine’s high electronegativity reduces electron density at adjacent carbons .

- Machine Learning : Train models on datasets of fluorinated anilines to predict regioselectivity in electrophilic substitution reactions .

Key Considerations for Methodological Rigor

- Reproducibility : Validate synthetic protocols using multiple batches and independent labs. Cross-check NMR data with PubChem or ECHA databases .

- Safety Compliance : Follow OSHA guidelines for fluorine-handling, including fume hoods and emergency showers .

- Data Transparency : Publish raw spectral data (e.g., NMR, HPLC chromatograms) in supplementary materials to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.